![molecular formula C17H23N3O B7592657 N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide](/img/structure/B7592657.png)
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, also known as DMPI, is a small molecule that has been studied for its potential use in various scientific research applications. DMPI was first synthesized in 2011 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, resulting in the modulation of various cellular processes. This includes the regulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate intracellular calcium levels, and its neuroprotective effects. However, N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential therapeutic use in various neurological disorders, and the exploration of its potential use as a tool for studying the function of the sigma-1 receptor. Further research is also needed to fully understand the mechanism of action of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide and its potential limitations.
Méthodes De Synthèse
The synthesis of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide involves multiple steps, including the reaction of 2-(bromomethyl) indolizine with N-methyl-4-piperidone, followed by the addition of sodium hydride and N-methyl-4-piperidinol. The resulting product is then purified using column chromatography to obtain N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide in its pure form.
Applications De Recherche Scientifique
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been studied for its potential use in various scientific research applications, including as a tool for studying the function of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this protein.
Propriétés
IUPAC Name |
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-18(2)9-7-16(13)19(3)17(21)14-10-15-6-4-5-8-20(15)12-14/h4-6,8,10,12-13,16H,7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKTDWMLZOYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N(C)C(=O)C2=CN3C=CC=CC3=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.